N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide
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Overview
Description
N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide is a heterocyclic compound that features a benzothiadiazole moiety linked to a thiomorpholine ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction.
Thiomorpholine Ring Introduction: The thiomorpholine ring is introduced through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the benzothiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole moiety or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes in pathogens. In anticancer research, it may interfere with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-thiophenecarboxamide
Uniqueness
N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide is unique due to its specific combination of the benzothiadiazole and thiomorpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,2,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c16-11(15-3-5-17-6-4-15)12-8-1-2-10-9(7-8)13-14-18-10/h1-2,7H,3-6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBIQOKPWWOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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